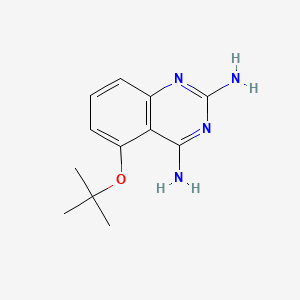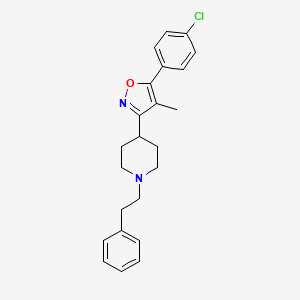
5-tert-butoxyquinazoline-2,4-diaMine
Overview
Description
5-tert-butoxyquinazoline-2,4-diamine is a diaminoquinazoline derivative that exhibits antiviral activity, inhibiting survival of dengue virus in vitro .
Molecular Structure Analysis
The molecular formula of 5-tert-butoxyquinazoline-2,4-diamine is C12H16N4O, and its molecular weight is 232.28 g/mol . The exact molecular structure is not provided in the available resources.
Chemical Reactions Analysis
While specific chemical reactions involving 5-tert-butoxyquinazoline-2,4-diamine are not detailed in the available resources, quinazoline derivatives have been a subject of extensive research due to their wide range of physicochemical and biological activities .
Scientific Research Applications
Hepatitis C Virus (HCV) Inhibitor
HZ-1157 is a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease . The NS3 protease of HCV is a prime target for the development of anti-HCV agents because it cleaves the viral polyprotein and liberates NS3, NS4A, NS4B, NS5A, and NS5B, enabling them to function normally in viral RNA replication .
Dengue Virus Inhibitor
HZ-1157 also exhibits antiviral activity against the dengue virus . It has a high dengue virus inhibitory activity (EC50 = 0.15 μM) and is a relatively non-toxic (CC50 > 10 μM) dengue antiviral agent .
Protein Lysine Methyltransferase G9a Inhibitor
HZ-1157 possesses a broad spectrum of biological activities, including the inhibition of protein lysine methyltransferase G9a .
SMN2 Promoter Activation
HZ-1157 is also involved in the activation of the SMN2 promoter . The SMN2 gene is a key factor in the survival of motor neurons, and its activation could have potential therapeutic implications in conditions like spinal muscular atrophy.
Dihydrofolate Reductase Inhibition
Another biological activity of HZ-1157 is the inhibition of dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides and its inhibition can have potential applications in the treatment of cancer.
Antifungal Activity
Quinazoline derivatives, including HZ-1157, have been reported to exhibit antifungal activity .
Anticancer Activity
Quinazoline derivatives are known to exhibit anticancer activity . This suggests that HZ-1157 could potentially be used in cancer treatment.
Anti-inflammatory Activity
Quinazoline derivatives are also known for their anti-inflammatory properties . This suggests that HZ-1157 could potentially be used in the treatment of inflammatory diseases.
Future Directions
Mechanism of Action
Target of Action
HZ-1157 primarily targets the Hepatitis C Virus (HCV) NS3/4A protease . The NS3 protease of HCV is a prime target for the development of anti-HCV agents because it cleaves the viral polyprotein and liberates NS3, NS4A, NS4B, NS5A, and NS5B, allowing them to function normally in viral RNA replication .
Mode of Action
HZ-1157 exhibits an inhibitory effect on the HCV NS3/4A protease, with an IC50 value of 1.0 μmol/L . This means that it prevents the NS3/4A protease from cleaving the viral polyprotein, thereby disrupting the normal function of the viral proteins in RNA replication .
Biochemical Pathways
The primary biochemical pathway affected by HZ-1157 is the HCV RNA replication process. By inhibiting the NS3/4A protease, HZ-1157 disrupts the cleavage of the viral polyprotein, which in turn hampers the replication of the HCV RNA .
Pharmacokinetics
Its potent inhibitory activity against hcv ns3/4a protease suggests that it likely has sufficient bioavailability to exert its antiviral effects .
Result of Action
HZ-1157 effectively inhibits HCV infection in vitro, with an IC50 value of 0.82 μmol/L . This suggests that it can significantly reduce the replication of HCV in infected cells, thereby potentially limiting the spread of the virus .
properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]quinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-12(2,3)17-8-6-4-5-7-9(8)10(13)16-11(14)15-7/h4-6H,1-3H3,(H4,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHKDYFLRJIBLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC2=C1C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6R,7R)-1-(5-benzylhexyl)-4,7-dihydroxy-6-{[(4E)-6-methyl-9-phenylnon-4-enoyl]oxy}-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B1674056.png)
![[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1674057.png)
![(E)-3-(2,4-dichlorophenyl)-N-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]prop-2-enamide](/img/structure/B1674058.png)

![[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(2S)-2-(tert-butylcarbamoyl)-4-[(2-chloro-6-methylpyridin-4-yl)methyl]piperazin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1674062.png)

![[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1674064.png)
![methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B1674065.png)
![(2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoic acid](/img/structure/B1674066.png)
![(2S)-3-[[2-(2-piperidin-4-ylethyl)thieno[2,3-b]thiophene-5-carbonyl]amino]-2-(pyridin-3-ylsulfonylamino)propanoic acid](/img/structure/B1674067.png)

![1-[(3R)-5-(3-azabicyclo[3.2.2]nonan-3-yl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea](/img/structure/B1674069.png)
![5-[[(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidin-1-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B1674071.png)
